High-Performance Synthesis of 4-Acetamido-3-(methylsulfanyl)benzoic acid
High-Performance Synthesis of 4-Acetamido-3-(methylsulfanyl)benzoic acid
This guide outlines a high-fidelity, scalable synthetic route for 4-Acetamido-3-(methylsulfanyl)benzoic acid , a functionalized benzoic acid scaffold often utilized in the development of antivirals (e.g., neuraminidase inhibitors) and antibacterial agents.
The synthesis is designed for reproducibility and scalability , prioritizing a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
To design the most robust route, we analyze the target molecule's electronic structure. The compound features an electron-withdrawing carboxylic acid (
Strategic Disconnection:
The most logical disconnection is the formation of the C–S bond via
-
The nitro group (
) at C4 strongly activates the fluorine at C3 for nucleophilic attack. -
The carboxylic acid at C1 is stable under
conditions (as a carboxylate salt). -
Subsequent reduction of the nitro group and acetylation yields the target.
Figure 1: Retrosynthetic tree illustrating the activation of the C3 position by the C4-nitro group.
Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (Thiomethylation)
Objective: Install the methylthio ether via displacement of the activated fluoride.
-
Reagents: 3-Fluoro-4-nitrobenzoic acid (1.0 eq), Sodium Methanethiolate (NaSMe, 2.5 eq), DMF (anhydrous).
-
Mechanism: Addition-Elimination (
) via a Meisenheimer complex.
Procedure:
-
Setup: Charge a 3-neck round-bottom flask with 3-Fluoro-4-nitrobenzoic acid (18.5 g, 100 mmol) and anhydrous DMF (180 mL). Cool to 0°C under
atmosphere. -
Addition: Add Sodium Methanethiolate (17.5 g, 250 mmol) portion-wise over 30 minutes. Note: The first equivalent deprotonates the carboxylic acid; the excess acts as the nucleophile.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2] The starting material (
) should disappear, replaced by a more polar product. -
Workup: Pour the reaction mixture into ice-cold water (500 mL). Acidify carefully to pH 2–3 using 1M HCl. The product, 3-(methylsulfanyl)-4-nitrobenzoic acid , will precipitate as a yellow solid.
-
Isolation: Filter the solid, wash with water (
), and dry in a vacuum oven at 45°C.-
Expected Yield: 85–92%
-
Key Observation: Strong sulfur odor requires efficient fume hood ventilation.
-
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an aniline without poisoning the catalyst with sulfur or cleaving the C-S bond.
-
Reagents: Iron powder (325 mesh, 5.0 eq), Ammonium Chloride (
, 5.0 eq), Ethanol/Water (3:1). -
Rationale: Catalytic hydrogenation (Pd/C) is risky due to sulfur poisoning of the catalyst. The Béchamp reduction (Fe/acid) is robust, sulfur-tolerant, and scalable.
Procedure:
-
Setup: Suspend 3-(methylsulfanyl)-4-nitrobenzoic acid (21.3 g, 100 mmol) in Ethanol (300 mL) and Water (100 mL). Add Ammonium Chloride (26.7 g, 500 mmol).
-
Activation: Heat the mixture to reflux (approx. 78°C).
-
Reduction: Add Iron powder (28.0 g, 500 mmol) portion-wise to the refluxing mixture over 20 minutes. Vigorous stirring is essential to prevent clumping.
-
Completion: Reflux for 2–3 hours. The yellow suspension will turn dark grey/black (iron oxides).
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate to approx. 50 mL. Dilute with water (200 mL) and adjust pH to 6–7. Collect the precipitated 4-amino-3-(methylsulfanyl)benzoic acid by filtration.
-
Expected Yield: 80–88%
-
Step 3: N-Acetylation
Objective: Selectively acetylate the amino group to yield the final API intermediate.
-
Reagents: Acetic Anhydride (
, 1.2 eq), Glacial Acetic Acid (Solvent).
Procedure:
-
Setup: Dissolve 4-amino-3-(methylsulfanyl)benzoic acid (18.3 g, 100 mmol) in Glacial Acetic Acid (100 mL).
-
Reaction: Add Acetic Anhydride (11.3 mL, 120 mmol) dropwise at room temperature.
-
Heating: Heat the mixture to 60°C for 1 hour. A white precipitate typically begins to form.
-
Quench: Cool to room temperature and pour into ice water (400 mL). Stir for 30 minutes to hydrolyze excess anhydride.
-
Purification: Filter the crude white solid. Recrystallize from Ethanol/Water (9:1) to obtain high-purity 4-Acetamido-3-(methylsulfanyl)benzoic acid .
-
Expected Yield: 90–95%
-
Process Data & Critical Parameters
| Parameter | Step 1 (SnAr) | Step 2 (Reduction) | Step 3 (Acetylation) |
| Limiting Reagent | 3-F-4-Nitrobenzoic Acid | Nitro Intermediate | Amino Intermediate |
| Key Reagent | NaSMe (2.5 eq) | Fe / NH4Cl | Ac2O (1.2 eq) |
| Solvent System | DMF (anhydrous) | EtOH / H2O (3:1) | AcOH (glacial) |
| Temperature | 60°C | 78°C (Reflux) | 60°C |
| Reaction Time | 4 hours | 2–3 hours | 1 hour |
| Critical Risk | Exotherm / Odor | Stirring / Fe residue | Over-acetylation (rare) |
| Yield Target | >85% | >80% | >90% |
Mechanism of Action (Step 1)
The success of this synthesis hinges on the
Figure 2: The addition-elimination mechanism. The negative charge in the intermediate is delocalized onto the nitro group.
Analytical Characterization (Expected Data)
To validate the synthesis, the following analytical signatures should be confirmed:
-
1H NMR (400 MHz, DMSO-d6):
- 12.8-13.0 (br s, 1H, -COOH)
- 9.6 (s, 1H, -NHAc)
- 7.9 (d, J=2.0 Hz, 1H, Ar-H2) – Deshielded by COOH, ortho to SMe.
- 7.8 (dd, J=8.5, 2.0 Hz, 1H, Ar-H6)
- 7.6 (d, J=8.5 Hz, 1H, Ar-H5) – Shielded relative to H2/H6 due to ortho-NHAc.
- 2.45 (s, 3H, -SMe) – Distinctive singlet.
- 2.15 (s, 3H, -COCH3) – Distinctive singlet.
-
Mass Spectrometry (ESI-):
-
Calculated Mass (
): 225.05 -
Observed
: 224.0
-
Safety & Handling
-
Thiols (NaSMe): Extremely malodorous and toxic. All reactions in Step 1 must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be kept nearby to oxidize any spills (neutralizing the odor).
-
Exotherms: The addition of NaSMe to the reaction mixture can be exothermic. Control temperature during addition.
-
Iron Waste: The iron sludge from Step 2 is pyrophoric when dry. Keep wet and dispose of as hazardous solid waste.
References
-
Gassman, P. G., & Gruetzmacher, G. (1973). "Specific Ortho-Alkylation of Aromatic Amines." Journal of the American Chemical Society, 95(2), 588–589.
-
Organic Syntheses. (1977). "Ethyl 4-Amino-3-methylbenzoate." Org.[1][3][4] Synth. 56, 15.
-
BenchChem. (2025). "Synthesis of 4-Amino-3-cyclopropylbenzoic Acid." Technical Guide. (Contextual reference for benzoic acid functionalization).
-
PubChem. (2025). "4-amino-3-(methylsulfanyl)benzoic acid hydrochloride." National Library of Medicine.
-
GuideChem. (2024). "Synthesis Methods of 3-Fluoro-4-nitrobenzoic acid."
